molecular formula C14H21N3O6 B1272496 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide CAS No. 76820-35-4

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

Cat. No.: B1272496
CAS No.: 76820-35-4
M. Wt: 327.33 g/mol
InChI Key: XOZGAPXHJKSZCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used as a reagent in the synthesis of iodinated 5-(acylamino)-1,3-bezenedicarboxamides . These compounds are often used as contrast agents in medical imaging, suggesting that the targets could be related to enhancing the visibility of certain structures or fluids within the body.

Mode of Action

As a reagent, it likely interacts with other compounds during synthesis to form the desired iodinated 5-(acylamino)-1,3-bezenedicarboxamides . The resulting compounds may then interact with their targets to produce the desired contrast effect in medical imaging.

Pharmacokinetics

It is soluble in water , which may influence its absorption and distribution within the body

Action Environment

It is recommended to be stored at room temperature, in a cool and dark place , suggesting that light, temperature, and humidity may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide involves the reaction of isophthalic acid derivatives with 2,3-dihydroxypropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods: In industrial settings, the compound is produced in large quantities using a continuous process. This involves the iodination of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide with iodine chloride, followed by purification steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide is unique due to its specific structure, which allows for efficient iodination and high solubility in water. This makes it particularly effective in producing high-quality imaging contrast .

Properties

IUPAC Name

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O6/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGAPXHJKSZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998140
Record name 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76820-35-4
Record name 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76820-35-4
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Record name 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
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Record name 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthaldiamide
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Record name 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE
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